molecular formula C8H15NO3 B2808444 Methyl 2-(3-hydroxypiperidin-3-yl)acetate CAS No. 1781846-09-0

Methyl 2-(3-hydroxypiperidin-3-yl)acetate

Cat. No.: B2808444
CAS No.: 1781846-09-0
M. Wt: 173.212
InChI Key: CNSSTBOBPWGVGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-hydroxypiperidin-3-yl)acetate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxypiperidin-3-yl)acetate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . The reaction conditions often include the use of solvents such as toluene and bases like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-hydroxypiperidin-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

Methyl 2-(3-hydroxypiperidin-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(3-hydroxypiperidin-3-yl)acetate involves its interaction with specific molecular targets. The hydroxyl and ester groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic structure with similar reactivity but lacks the ester and hydroxyl groups.

    Methyl 2-(3-aminopiperidin-3-yl)acetate: Similar structure with an amino group instead of a hydroxyl group.

    Methyl 2-(3-hydroxypyrrolidin-3-yl)acetate: A related compound with a five-membered ring instead of a six-membered piperidine ring.

Uniqueness

Methyl 2-(3-hydroxypiperidin-3-yl)acetate is unique due to the presence of both hydroxyl and ester functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for specific interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

methyl 2-(3-hydroxypiperidin-3-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-12-7(10)5-8(11)3-2-4-9-6-8/h9,11H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSSTBOBPWGVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1(CCCNC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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